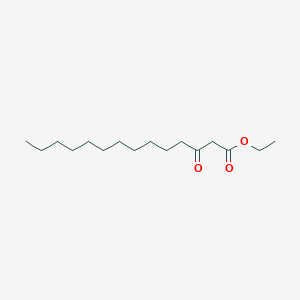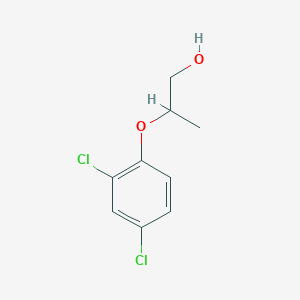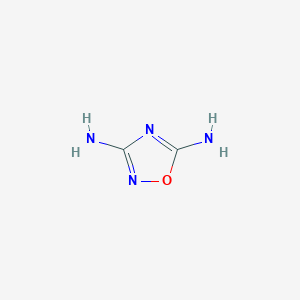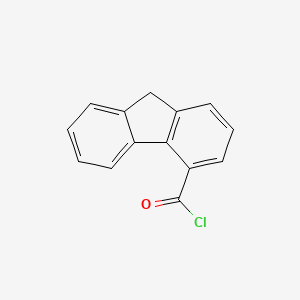
9H-fluorene-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-4-carbonyl chloride typically involves the chlorination of 9H-fluorenone-4-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions . The reaction proceeds as follows:
C14H9COOH+SOCl2→C14H9COCl+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar chlorination methods. The process involves the use of large-scale reactors and efficient distillation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9H-fluorene-4-carbonyl chloride undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: It can be oxidized to form 9-fluorenone derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used.
Major Products:
Amines: Formation of amides.
Alcohols: Formation of esters.
Thiols: Formation of thioesters.
Oxidation: Formation of 9-fluorenone derivatives.
Scientific Research Applications
Chemistry: 9H-fluorene-4-carbonyl chloride is used as an intermediate in the synthesis of various fluorene derivatives, which are important in the development of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: It is utilized in the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents .
Industry: The compound is employed in the production of polymers, dyes, and other industrial chemicals due to its reactive carbonyl chloride group .
Mechanism of Action
The mechanism of action of 9H-fluorene-4-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives through nucleophilic substitution reactions . This reactivity is exploited in the synthesis of complex organic molecules, where the compound acts as a key intermediate .
Comparison with Similar Compounds
- 9-fluorenone-4-carbonyl chloride
- 9H-fluorene-4-carboxylic acid
- 9H-fluorene-4-carboxamide
Comparison:
- 9-fluorenone-4-carbonyl chloride is similar in structure but contains an additional carbonyl group, making it more reactive in certain oxidation reactions .
- 9H-fluorene-4-carboxylic acid lacks the chloride group, making it less reactive towards nucleophiles but useful in different synthetic applications .
- 9H-fluorene-4-carboxamide is an amide derivative, which is less reactive compared to the carbonyl chloride but has unique applications in the synthesis of biologically active compounds .
Properties
IUPAC Name |
9H-fluorene-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQDDUVQIZXFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305756 | |
| Record name | 9H-fluorene-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7315-93-7 | |
| Record name | NSC171606 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-fluorene-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


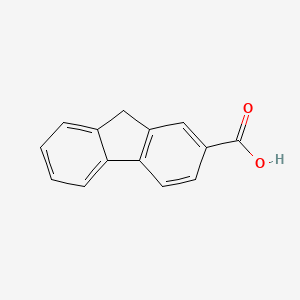
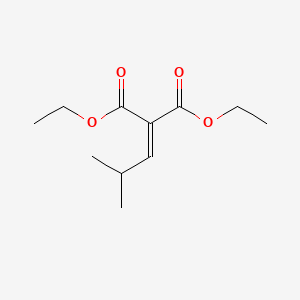
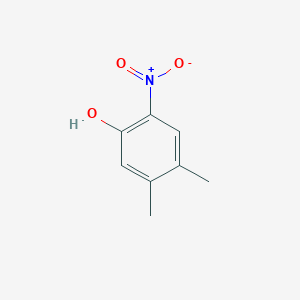
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B1296498.png)


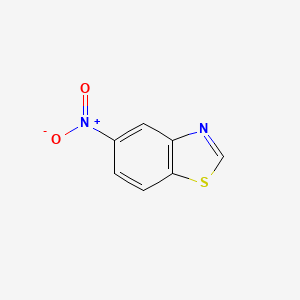
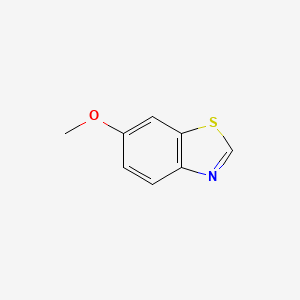

![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)
